molecular formula C27H30F2N8 B10860919 484Eda7kem CAS No. 2102887-41-0

484Eda7kem

Cat. No.: B10860919
CAS No.: 2102887-41-0
M. Wt: 504.6 g/mol
InChI Key: UZUCFTPPULEGQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-cyclopropyl-4-fluoro-2-methyl-1H-benzo(d)imidazol-6-yl)-5-fluoropyrimidin-2-yl)-6-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydro-l,6-naphthyridin-2-amine involves multiple steps, including the formation of the benzimidazole and pyrimidine rings, followed by their coupling and subsequent modifications. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are still under investigation, with a focus on optimizing yield and purity while minimizing environmental impact. Current methods involve batch processing with careful control of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-cyclopropyl-4-fluoro-2-methyl-1H-benzo(d)imidazol-6-yl)-5-fluoropyrimidin-2-yl)-6-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydro-l,6-naphthyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

N-(4-(1-cyclopropyl-4-fluoro-2-methyl-1H-benzo(d)imidazol-6-yl)-5-fluoropyrimidin-2-yl)-6-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydro-l,6-naphthyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(1-cyclopropyl-4-fluoro-2-methyl-1H-benzo(d)imidazol-6-yl)-5-fluoropyrimidin-2-yl)-6-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydro-l,6-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(4-(1-cyclopropyl-4-fluoro-2-methyl-1H-benzo(d)imidazol-6-yl)-5-fluoropyrimidin-2-yl)-6-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydro-l,6-naphthyridin-2-amine lies in its combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

2102887-41-0

Molecular Formula

C27H30F2N8

Molecular Weight

504.6 g/mol

IUPAC Name

N-[4-(3-cyclopropyl-7-fluoro-2-methylbenzimidazol-5-yl)-5-fluoropyrimidin-2-yl]-6-[2-(dimethylamino)ethyl]-7,8-dihydro-5H-1,6-naphthyridin-2-amine

InChI

InChI=1S/C27H30F2N8/c1-16-31-26-20(28)12-18(13-23(26)37(16)19-5-6-19)25-21(29)14-30-27(34-25)33-24-7-4-17-15-36(11-10-35(2)3)9-8-22(17)32-24/h4,7,12-14,19H,5-6,8-11,15H2,1-3H3,(H,30,32,33,34)

InChI Key

UZUCFTPPULEGQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3CC3)C=C(C=C2F)C4=NC(=NC=C4F)NC5=NC6=C(CN(CC6)CCN(C)C)C=C5

Origin of Product

United States

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